2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement where a cyclopropane ring is fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted isoquinoline, the cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinoline compounds .
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- 2-{2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-yl}ethan-1-ol
Uniqueness
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for derivatization. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity in biological systems .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)8-1-2-9-6-13-7-12(3-4-12)10(9)5-8/h1-2,5,13H,3-4,6-7H2,(H,14,15) |
InChI Key |
WIEVCFZWIXDISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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